molecular formula C20H25N5O B2575248 5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900278-62-8

5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2575248
CAS RN: 900278-62-8
M. Wt: 351.454
InChI Key: TTXRFTWSQJSQCD-UHFFFAOYSA-N
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Description

5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H25N5O and its molecular weight is 351.454. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis
A comprehensive approach to synthesizing novel heterocyclic compounds, including those based on pyrazolo[1,5-a]pyrimidine frameworks, has been developed. These compounds, obtained through intramolecular cyclization processes, showcase a wide array of chemical structures with potential applications in various fields of chemistry and biology. This synthesis pathway offers a versatile method for producing a diverse set of compounds, highlighting the chemical richness and applicability of the pyrazolo[1,5-a]pyrimidine structure in heterocyclic synthesis (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Antimicrobial and Antifungal Applications
New antimicrobial additives based on pyrimidine derivatives, including those structurally related to pyrazolo[1,5-a]pyrimidines, have been developed for incorporation into surface coatings and printing ink pastes. These compounds exhibit significant antimicrobial effects against a variety of microbial strains, suggesting their utility in enhancing the microbial resistance of surfaces without adversely affecting physical and mechanical properties (H. A. El‐Wahab et al., 2015).

Antagonistic Activity
Studies on pyrazolo[1,5-a]pyrimidines have shown their potential as serotonin 5-HT6 receptor antagonists. The structure-activity relationship analysis indicates the significance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for achieving high antagonist activity. These findings support the utility of such compounds in developing new therapeutic agents, particularly for disorders associated with the serotonin system (A. Ivachtchenko et al., 2013).

Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclic compounds has been explored for their potential applications in pest control and antibacterial treatments. These compounds have shown promising results in terms of insecticidal activity against certain pests and antibacterial efficacy against selected microorganisms. This underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in addressing agricultural and healthcare challenges (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Corrosion Inhibition
Heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidine structures, have been investigated for their corrosion inhibition properties on metal surfaces. These studies reveal that such compounds can effectively inhibit corrosion in acidic environments, making them valuable for protecting industrial materials and equipment. The underlying mechanisms involve adsorption and protective layer formation, highlighting the application of pyrazolo[1,5-a]pyrimidine derivatives in materials science and engineering (R. A. Abdel Hameed et al., 2020).

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-15-3-5-17(6-4-15)18-14-22-25-19(13-16(2)23-20(18)25)21-7-8-24-9-11-26-12-10-24/h3-6,13-14,21H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXRFTWSQJSQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

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